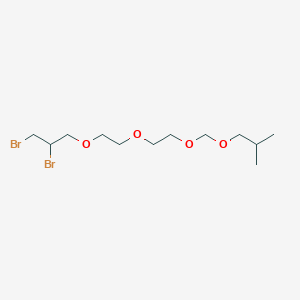![molecular formula C14H12N2O2 B14348150 (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid CAS No. 91989-91-2](/img/structure/B14348150.png)
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is an organic compound that features a pyridine ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid typically involves the condensation of 2-pyridinecarboxaldehyde with 2-aminophenylacetic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and coordination complexes.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and catalysts. Its unique structure allows for the modification of physical and chemical properties of materials.
Mécanisme D'action
The mechanism of action of (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(E)-[(Pyridin-2-yl)methylidene]amino]thiourea
- **2-(Pyridin-2-yl)acetic acid
- **2-Pyridinecarboxaldehyde thiosemicarbazone
Uniqueness
(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is unique due to its combination of a pyridine ring and an acetic acid moiety. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds, providing unique opportunities for research and development.
Propriétés
Numéro CAS |
91989-91-2 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-[2-(pyridin-2-ylmethylideneamino)phenyl]acetic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-15-12/h1-8,10H,9H2,(H,17,18) |
Clé InChI |
JUSACOCOFCRQTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)N=CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


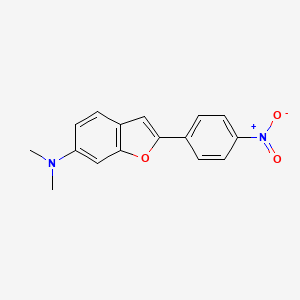
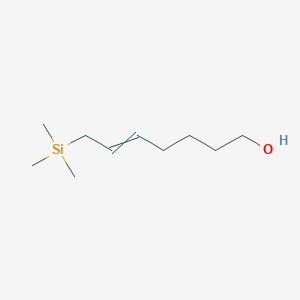
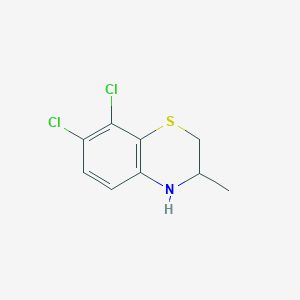
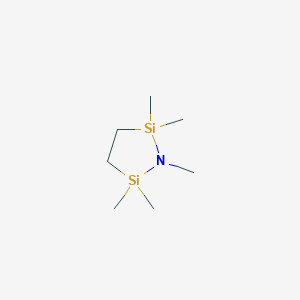
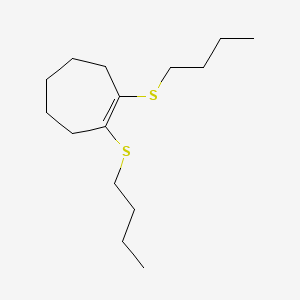
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)

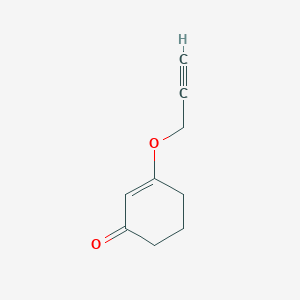
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

